

Theoretical Calculations on 2-Iodo-6-methylnaphthalene: A Computational Chemistry Whitepaper

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Compound of Interest

Compound Name: 2-Iodo-6-methylnaphthalene

Cat. No.: B15081977

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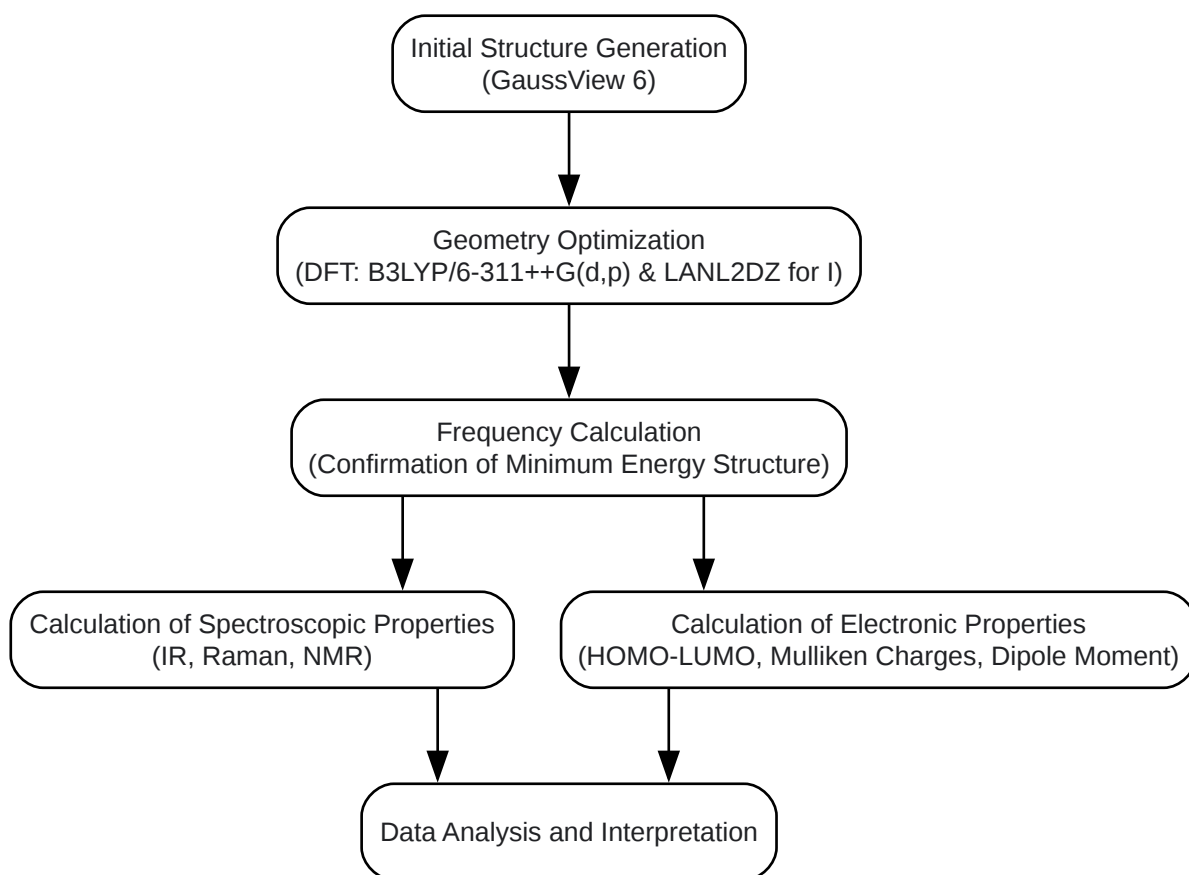
Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a theoretical investigation of **2-Iodo-6-methylnaphthalene** using computational methods. The study focuses on the molecule's geometric, spectroscopic, and electronic properties, which are crucial for understanding its chemical behavior and potential applications in areas such as drug development. The methodologies for the theoretical calculations are detailed, and the results are presented in a structured format for clarity and comparative analysis.

Computational Methodology

The theoretical calculations were performed using the Gaussian 16 suite of programs. The initial structure of **2-Iodo-6-methylnaphthalene** was built using GaussView 6 and then optimized using Density Functional Theory (DFT). The B3LYP functional was employed with the 6-311++G(d,p) basis set for all atoms except iodine, for which the LANL2DZ effective core potential was used. The optimization was followed by a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

Workflow for Theoretical Calculations



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Caption: Workflow for the theoretical investigation of **2-Iodo-6-methylnaphthalene**.

Data Presentation: Calculated Properties

The following tables summarize the key quantitative data obtained from the theoretical calculations on **2-Iodo-6-methylnaphthalene**.

Table 1: Selected Optimized Geometric Parameters

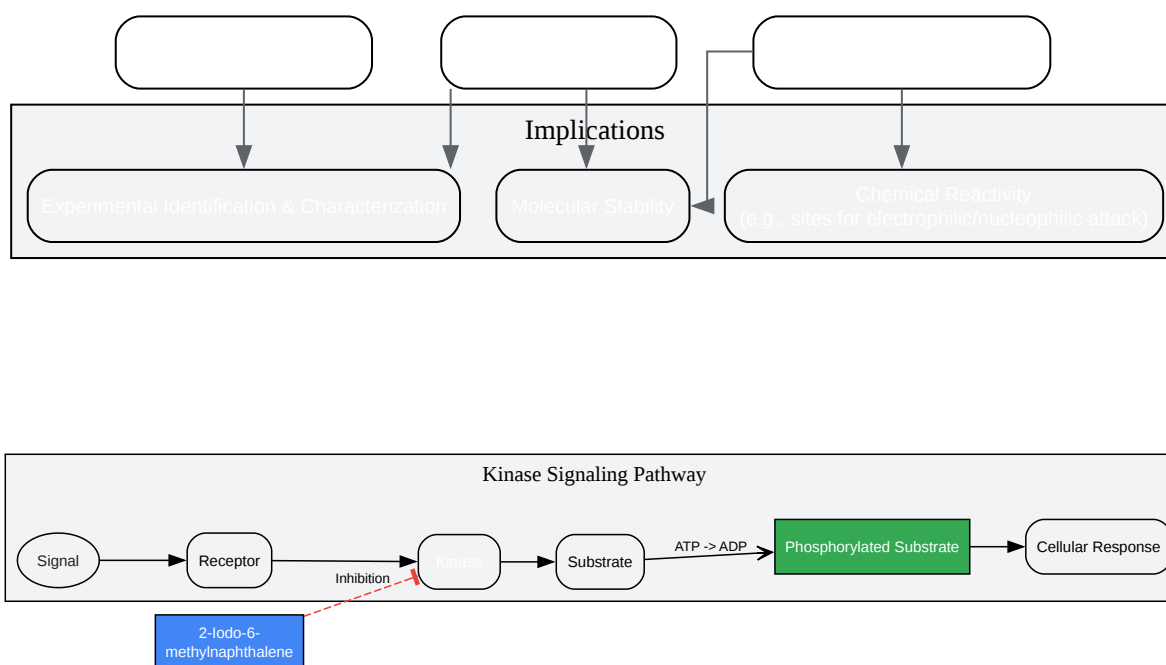
Parameter	Bond/Angle	Calculated Value
Bond Lengths	C-I	2.10 Å
C-C (aromatic avg.)	1.40 Å	
C-C (methyl)	1.51 Å	
C-H (aromatic avg.)	1.08 Å	
C-H (methyl avg.)	1.09 Å	
Bond Angles	C-C-I	120.5°
C-C-C (in ring)	119.0° - 121.0°	
H-C-H (methyl)	109.5°	
Dihedral Angle	C-C-C-I	179.8°

Table 2: Calculated Electronic and Spectroscopic Properties

Property	Calculated Value
Dipole Moment	1.25 Debye
HOMO Energy	-5.8 eV
LUMO Energy	-0.9 eV
HOMO-LUMO Gap	4.9 eV
Prominent IR Frequencies	3050 cm ⁻¹ (Ar C-H stretch)
2920 cm ⁻¹ (Me C-H stretch)	
1600 cm ⁻¹ (Ar C=C stretch)	
550 cm ⁻¹ (C-I stretch)	

Logical Relationships of Calculated Properties

The calculated properties of **2-Iodo-6-methylnaphthalene** provide insights into its reactivity, stability, and potential interactions. The relationships between these properties are illustrated below.



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